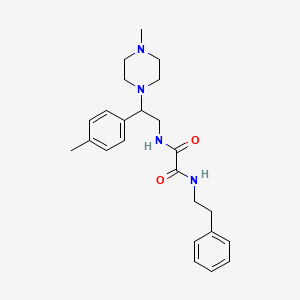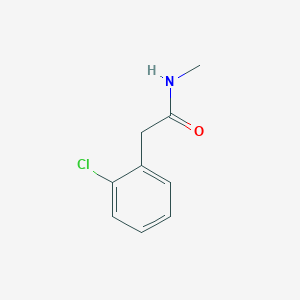
N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that features a quinoline moiety, a pyridazine ring, and a furan carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the butylthio group. The pyridazine ring is then synthesized and coupled with the furan carboxamide group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding.
Medicine: It has potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA, while the pyridazine ring can interact with specific proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide
- N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxylate
- N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxylic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[6-[4-oxo-4-(quinolin-3-ylamino)butyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c28-20(24-16-13-15-5-1-2-6-17(15)23-14-16)8-4-12-31-21-10-9-19(26-27-21)25-22(29)18-7-3-11-30-18/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAHPQLSCHOYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2479824.png)
![Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2479825.png)





![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}quinoline-2-carboxamide](/img/structure/B2479834.png)
![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2479835.png)

![(2Z)-3-(dimethylamino)-1-[(2,3,4,5,6-2H5)phenyl]prop-2-en-1-one](/img/structure/B2479840.png)
![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)

![5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2479845.png)
